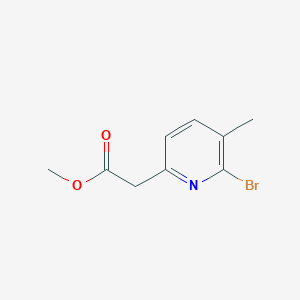

Methyl 2-bromo-3-methylpyridine-6-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

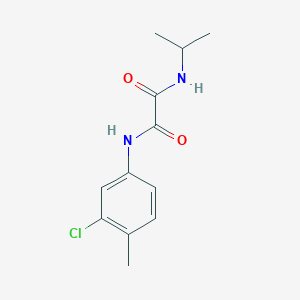

Methyl 2-bromo-3-methylpyridine-6-acetate is a chemical compound that is part of the broader class of pyridine derivatives. Pyridines are heterocyclic aromatic compounds with a single nitrogen atom in a six-membered ring structure. The presence of the bromo and methyl groups, as well as the acetate moiety, suggests that this compound could be of interest in various chemical syntheses and pharmaceutical applications.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the synthesis of 2-methylpyridines has been demonstrated using a [3 + 2 + 1] annulation of aryl methyl ketoxime acetates with triethylamine, with iodine acting as a catalyst to trigger N-O bond cleavage of oxime acetates, generating imine radicals . Another approach involves the conversion of 2-isocyanopyridines, where 2-bromo-6-isocyanopyridine has been identified as an optimal reagent due to its stability and synthetic efficiency . Although these methods do not directly describe the synthesis of methyl 2-bromo-3-methylpyridine-6-acetate, they provide insight into the types of reactions and conditions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, was elucidated, revealing a nearly coplanar arrangement of the benzene and pyridine rings . While this does not directly pertain to methyl 2-bromo-3-methylpyridine-6-acetate, it suggests that similar structural analyses could be applied to understand its geometry and electronic configuration.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including bromination, which can lead to the formation of tribromopyridone derivatives . Additionally, the synthesis of 3-bromo-6-methylpyridazine from a related pyridine compound involved cyclization, dehydrogenation, and substitution reactions . These examples indicate that brominated pyridines can participate in a range of chemical transformations, which could be relevant for the functionalization of methyl 2-bromo-3-methylpyridine-6-acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of bromo and methyl groups can affect the compound's reactivity, boiling point, and solubility. The presence of an acetate group could also impart certain ester-like characteristics, such as hydrolysis under basic conditions. Although the specific properties of methyl 2-bromo-3-methylpyridine-6-acetate are not detailed in the provided papers, the properties of related compounds, such as 2-amino-3-methylpyridinium acetate, which forms hydrogen-bonded rings and chains, can offer some insights .

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

Methyl 2-bromo-3-methylpyridine-6-acetate serves as a pivotal intermediate in the synthesis of various complex molecules. It is instrumental in the preparation of homocoupled 2-bromomethylpyridines through electrochemical processes catalyzed by nickel complexes, demonstrating the influence of methyl group positioning on yield optimization in organic synthesis (França et al., 2002). Furthermore, its application extends to the creation of dinucleating ligands for (μ-Oxo)bis(μ-acetato)diiron(III) complexes, showcasing its role in the development of compounds with potential catalytic, magnetic, and electronic properties (Kodera et al., 1996).

Catalysis and Reaction Mechanisms

The compound's utility in catalysis is highlighted by its involvement in palladium-catalyzed methylation reactions, where it aids in the activation of aryl C-H bonds, a process significant for constructing carbon-carbon bonds in organic synthesis (Zhang et al., 2008). Additionally, it plays a role in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, exemplifying its contribution to green chemistry by facilitating carbon dioxide utilization in chemical synthesis (Feng et al., 2010).

Molecular Structure and Property Studies

Research into the molecular structure and properties of derivatives of methyl 2-bromo-3-methylpyridine-6-acetate has led to insights into electronic and steric effects on molecular behavior. Studies on the vibrational spectroscopic, molecular docking, and density functional theory (DFT) analyses of related molecules provide understanding into their bioactivity and potential pharmaceutical applications, especially in the context of anticancer properties (Premkumar et al., 2016).

Novel Derivative Synthesis and Applications

The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine, a closely related compound, has been explored for their potential in quantum mechanical investigations and biological activities, indicating the versatility of methyl 2-bromo-3-methylpyridine-6-acetate and its derivatives in the development of new materials and medicines (Ahmad et al., 2017).

Mécanisme D'action

Target of Action

Methyl 2-bromo-3-methylpyridine-6-acetate is a chemical compound that primarily targets the respiratory system

Mode of Action

It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that Methyl 2-bromo-3-methylpyridine-6-acetate may interact with its targets through the formation of new carbon–carbon bonds.

Biochemical Pathways

Given its involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that it may affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

It is known to have high gastrointestinal absorption , which may impact its bioavailability.

Result of Action

Given its involvement in Suzuki–Miyaura cross-coupling reactions , it may result in the formation of new carbon–carbon bonds at the molecular level.

Action Environment

It is known to be soluble in chloroform and ethyl acetate , suggesting that its action may be influenced by the presence of these solvents.

Propriétés

IUPAC Name |

methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-3-4-7(11-9(6)10)5-8(12)13-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXVVNNTRMCQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)CC(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1805947-82-3 |

Source

|

| Record name | methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2542396.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2542400.png)